1-Chlorobutane

Catalog No.
S589405
CAS No.
109-69-3
M.F
C4H9Cl
C4H9Cl
CH3(CH2)3Cl
M. Wt
92.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobutane

CAS Number

109-69-3

Product Name

1-Chlorobutane

IUPAC Name

1-chlorobutane

Molecular Formula

C4H9Cl
C4H9Cl
CH3(CH2)3Cl

Molecular Weight

92.57 g/mol

InChI

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3

InChI Key

VFWCMGCRMGJXDK-UHFFFAOYSA-N

SMILES

CCCCCl

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER
Solubility in water, g/l at 25 °C: 0.87 (practically insoluble)

Synonyms

1-Butylchloride; 1-Chlorobutane; Butyl Chloride; Chlorobutane; NSC 8419; n-Butyl Chloride; n-Chlorobutane; n-Propylcarbinyl Chloride

Canonical SMILES

CCCCCl

Solvent and Intermediate

-Chlorobutane acts as a versatile solvent in various scientific experiments. Its non-polar nature allows it to dissolve non-polar substances, including lipids, fats, and oils, making it valuable for:

  • Extracting and purifying biomolecules like proteins and lipids from biological samples [Source: National Institutes of Health, ]
  • Studying the behavior of hydrophobic molecules in solution

Moreover, 1-chlorobutane serves as a vital intermediate in the synthesis of numerous organic compounds due to its reactive chlorine atom. It readily participates in various chemical reactions, including:

  • Alkylation reactions to introduce a butyl group (CH3CH2CH2CH2-) into other molecules [Source: Royal Society of Chemistry, ]
  • Preparation of organometallic compounds containing metal-carbon bonds [Source: American Chemical Society, ]

Analytical Chemistry

-Chlorobutane plays a role in analytical chemistry techniques, particularly:

  • High-performance liquid chromatography (HPLC): It can act as a mobile phase component in HPLC for separating and analyzing various organic compounds [Source: Shimadzu, ]
  • Spectrophotometry: It can be used as a solvent for preparing solutions for analysis using techniques like ultraviolet-visible (UV-Vis) spectroscopy [Source: Thermo Fisher Scientific, ]

Environmental Testing

-Chlorobutane's presence can be indicative of environmental contamination, making it a target molecule in:

  • Monitoring air and water quality for the presence of industrial pollutants [Source: Environmental Protection Agency, ]
  • Identifying potential sources of environmental contamination [Source: Agency for Toxic Substances and Disease Registry, ]

1-Chlorobutane, with the chemical formula CH₃(CH₂)₃Cl, is an alkyl halide characterized as a colorless, flammable liquid. It has a boiling point of approximately 77-78 °C and a density of 0.886 g/cm³, making it less dense than water. This compound is known for its sharp odor and is classified as highly flammable, with the potential to form explosive mixtures with air. Its solubility in water is minimal, at about 0.7% at 12 °C .

1-Chlorobutane is a flammable liquid with a low flash point, posing a fire hazard. Its vapors are irritating to the eyes and respiratory system. Additionally, prolonged or repeated exposure can cause central nervous system depression [].

  • Flammability: Highly flammable liquid and vapor [].
  • Toxicity: Inhalation and skin contact can be harmful [].
Typical of alkyl halides. One notable reaction is its conversion to n-butyllithium when reacted with lithium metal:

2Li+CH3(CH2)3ClCH3(CH2)3Li+LiCl2\text{Li}+\text{CH}_3(\text{CH}_2)_3\text{Cl}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{Li}+\text{LiCl}

Additionally, it can undergo free-radical chlorination, where chlorine replaces hydrogen atoms on the butane backbone, leading to the formation of dichlorinated products. The relative abundance of these products varies, with 1,3-dichlorobutane being the most prevalent .

While specific biological activities of 1-chlorobutane are not extensively documented, it has been noted for its use as an antihelmintic agent in veterinary medicine. Its interaction with biological systems may involve toxicity due to its flammability and potential irritative effects on skin and mucous membranes .

1-Chlorobutane can be synthesized through several methods:

  • Chlorination of Butane: Chlorination of butane using chlorine gas can yield 1-chlorobutane along with other chlorinated products.
  • Reaction with Hydrogen Chloride: Treatment of 1-butanol with hydrogen chloride or hydrochloric acid at elevated temperatures (around 100 °C) can produce 1-chlorobutane, often facilitated by catalysts like zinc chloride .
  • Halogenation: Utilizing sulfuryl chloride in a free-radical chain reaction can also lead to the production of dichlorobutane from 1-chlorobutane .

1-Chlorobutane serves multiple roles in the chemical industry:

  • Solvent: It is commonly used as a solvent in high-performance liquid chromatography and spectrophotometry.
  • Intermediate: It acts as an intermediate in the synthesis of various organic chemicals, including ionic liquids.
  • Alkylating Agent: It is employed as a butylating agent in organic synthesis and the manufacture of butyl cellulose.
  • Extraction Solvent: In forensic toxicology, its low density allows it to float above aqueous layers for effective extraction processes .

The reactivity profile of 1-chlorobutane indicates that it is incompatible with strong bases and oxidizing agents. It reacts slowly with water, producing hydrochloric acid over time. It can also react with aluminum and magnesium, emitting phosgene gas upon decomposition when heated . These interactions highlight its potential hazards and necessitate careful handling.

1-Chlorobutane belongs to a family of butyl halides. Here are some similar compounds and their distinguishing features:

Compound NameChemical FormulaKey Characteristics
n-Butyl ChlorideC₄H₉ClPrimary alkyl halide; used similarly as a solvent and reagent.
2-ChlorobutaneC₄H₉ClSecondary alkyl halide; different reactivity due to branching.
1-BromobutaneC₄H₉BrSimilar structure but contains bromine; typically more reactive than chlorinated counterparts.
1-IodobutaneC₄H₉IContains iodine; generally more reactive than both bromine and chlorine analogs.

Uniqueness of 1-Chlorobutane: The primary structure (as opposed to secondary or tertiary) contributes to its specific reactivity patterns and applications in organic synthesis compared to its chlorinated counterparts.

The preparation of 1-chlorobutane can be achieved through several synthetic routes, each with distinct advantages and limitations. These methods vary in terms of reaction conditions, catalysts employed, and underlying mechanisms, offering different levels of efficiency and selectivity.

Acid-Catalyzed Esterification from n-Butanol

The most common and industrially relevant method for synthesizing 1-chlorobutane involves the direct chlorination of n-butanol using hydrogen chloride or hydrochloric acid. This reaction proceeds through the nucleophilic substitution of the hydroxyl group with a chloride ion.

A typical synthesis protocol involves treating n-butanol with concentrated hydrochloric acid at elevated temperatures, as demonstrated in several patented processes. According to one method, the reaction is conducted at approximately 100°C, either without a catalyst or utilizing Lewis acid catalysts to enhance the reaction rate.

A detailed example from the Chinese patent CN104326863A describes a process where a catalyst mixture, chlorination agent, and water are combined, stirred, and then mixed with n-butanol. This method reportedly achieves high yields of 1-chlorobutane.

Another patented procedure (CN112707789A) outlines a process involving a reaction solvent, water, and n-butanol, followed by the addition of a chlorination reagent. These processes generally rely on similar principles but differ in specific reaction conditions and catalysts.

A more specific example from PrepChem demonstrates the laboratory-scale synthesis:

The mixture of 74 g (1 mol) of n-butanol and 100 ml of concentrated hydrochloric acid is boiled under reflux for 30 minutes. The resulting mixture is then cooled and the upper layer of crude 1-chlorobutane is separated. The distillate is washed with 25 ml of water, 10 ml of 5% sodium hydroxide solution and 25 ml of water, then dried over anhydrous calcium chloride, filtered, and distilled.

An optimized industrial process described in a patent achieves impressively high yields:

Example 5: Add 300ml of 2,3,5,6-tetramethyldioxane, 20ml of purified water and 200ml (2.19mol) of n-butanol to a three-necked flask. Stir and raise the temperature to 115°C, introduce 196.4g (5.38mol) of hydrogen chloride gas, and distill the reaction. As the reaction proceeds, fractions are gradually distilled out. After completing the heat preservation distillation and reaction for 2h, the final 1-chlorobutane yield is 980.6g (10.59mol), with a molar yield of 96.9%, and GC purity of 99.89%.

The reaction mechanism involves the protonation of the hydroxyl group of n-butanol to form a good leaving group (water), followed by nucleophilic attack by the chloride ion:

  • Protonation of n-butanol: CH₃(CH₂)₃OH + H⁺ → CH₃(CH₂)₃OH₂⁺
  • Formation of carbocation: CH₃(CH₂)₃OH₂⁺ → CH₃(CH₂)₃⁺ + H₂O
  • Nucleophilic attack: CH₃(CH₂)₃⁺ + Cl⁻ → CH₃(CH₂)₃Cl

This reaction typically follows an SN2 mechanism for primary alcohols like n-butanol, as primary carbocations are highly unstable. This contrasts with tertiary alcohols, which readily undergo SN1 reactions due to the stability of tertiary carbocations.

Table 1: Comparison of Synthesis Conditions for 1-Chlorobutane from n-Butanol

MethodCatalystTemperature (°C)TimeYield (%)Reference
HCl gas in waterNone1152h96.9
Concentrated HClNone10030minNot specified
HCl with ZnCl₂/FeCl₃ZnCl₂/FeCl₃90-10020h88.9
HCl with catalystNot specified353 (80)10hNot specified

Continuous-Flow Gas-Phase Synthesis Using Silica-Supported Phosphonium Salts

A more recent innovation in 1-chlorobutane synthesis involves continuous-flow, gas-phase processes using supported catalysts. Research published in the Royal Society of Chemistry journals describes the continuous-flow synthesis of 1-chlorobutane in the gas phase from 1-butanol and aqueous HCl over silica-supported quaternary phosphonium salt.

This method operates at temperatures between 130-170°C at atmospheric pressure. The key advantage of this approach is the use of onium salts that allow for high reaction selectivity, with no transposition products observed. The reaction involves a molten phase composed of the onium salt, where an SN2 nucleophilic substitution takes place.

The continuous-flow process offers several advantages over batch reactions:

  • Improved process efficiency and throughput
  • Better heat and mass transfer
  • Enhanced safety due to smaller reaction volumes
  • More consistent product quality
  • Reduced waste generation

The silica-supported quaternary phosphonium salt (n-Bu₄P⁺Br⁻) catalyst can be used at 5-15 wt% loading. The mechanism involves the formation of a molten phase that facilitates the nucleophilic substitution reaction, leading to highly selective formation of 1-chlorobutane.

SN1 vs. SN2 Reaction Pathways in Alkyl Halide Formation

The formation of 1-chlorobutane from n-butanol can proceed through two distinct mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). Understanding these pathways is crucial for optimizing reaction conditions and predicting product distribution.

SN1 Mechanism

The SN1 reaction is a stepwise mechanism that proceeds through a carbocation intermediate:

  • Slow, rate-determining step: The leaving group (protonated hydroxyl) departs, forming a carbocation intermediate.
  • Fast step: The nucleophile (Cl⁻) attacks the carbocation to form the product.

This mechanism is generally favored for tertiary alcohols where the resulting carbocation is stabilized by hyperconjugation. For example, tert-butanol readily reacts with HCl to form tert-butyl chloride via an SN1 pathway.

The rate law for SN1 reactions depends only on the concentration of the substrate:
Rate = k[alkyl halide]

As described in search result : "The SN1 reaction tends to occur when alkyl halides capable of forming reasonably stable carbocations are dissolved in polar protic solvents that are capable of acting as nucleophiles."

SN2 Mechanism

In contrast, the SN2 reaction is a concerted, one-step process:

  • The nucleophile (Cl⁻) attacks the carbon bearing the leaving group from the backside.
  • As the new bond forms, the leaving group departs simultaneously.

This mechanism is favored for primary alcohols like n-butanol, as described in the LibreTexts resource: "Bimolecular nucleophilic substitution (SN2) reactions are concerted, meaning they are a one step process. This means that the process whereby the nucleophile attacks and the leaving group leaves is simultaneous."

The rate law for SN2 reactions depends on both the nucleophile and substrate concentrations:
Rate = k[nucleophile][alkyl halide]

The SN2 pathway results in inversion of stereochemistry at the reaction center, known as Walden inversion. This is due to the backside attack of the nucleophile, which causes the stereocenter to invert its configuration.

Table 2: Comparison of SN1 and SN2 Mechanisms

FeatureSN1SN2
Reaction rateUnimolecularBimolecular
Rate lawRate = k[substrate]Rate = k[substrate][nucleophile]
Preferred substratesTertiary > SecondaryPrimary > Secondary > Methyl
StereochemistryRacemization or inversionInversion only
Carbocation formationYesNo
Solvent effectEnhanced by polar protic solventsEnhanced by polar aprotic solvents
RearrangementsPossibleRare

In the case of 1-chlorobutane synthesis from n-butanol, the SN2 mechanism predominates due to:

  • The primary nature of n-butanol
  • The instability of primary carbocations
  • The good nucleophilicity of chloride ions

As noted in the Royal Society of Chemistry publication: "In the presence of a molten phase composed of the onium salt, a SN2 nucleophilic substitution takes place." This confirms that the SN2 pathway is the predominant mechanism for 1-chlorobutane formation under typical conditions.

Challenges in Selectivity and Yield Optimization

Despite the apparent simplicity of 1-chlorobutane synthesis, several challenges affect the selectivity and yield of this process. Addressing these challenges is crucial for industrial-scale production and laboratory preparations.

Competing Reactions

One significant challenge in 1-chlorobutane synthesis is the competition between substitution and elimination reactions. Under acidic conditions, n-butanol can undergo dehydration to form butenes, particularly at elevated temperatures:

CH₃(CH₂)₃OH + H⁺ → CH₃CH₂CH=CH₂ + H₂O + H⁺

Additionally, n-butanol can undergo etherification to form dibutyl ether:

2 CH₃(CH₂)₃OH → CH₃(CH₂)₃-O-(CH₂)₃CH₃ + H₂O

These side reactions decrease the yield of 1-chlorobutane and complicate purification processes.

Catalyst Selection

The choice of catalyst significantly impacts both reaction rate and selectivity. Various catalysts have been investigated:

  • Lewis acids (ZnCl₂, FeCl₃): Enhance reaction rates but may lead to increased side reactions and environmental concerns due to heavy metal contamination.

  • Ionic liquids: Research on Brönsted acidic ionic liquids (BAILs) for similar esterification reactions with n-butanol demonstrates their potential as environmentally friendly catalysts. These catalysts facilitate reactions under milder conditions and reduce side reactions.

  • Onium salts: Quaternary phosphonium salts supported on silica have shown excellent selectivity in continuous-flow processes.

  • Ion-exchange resins: Studies on esterification reactions with n-butanol using ion-exchange resins like Amberlyst-15 provide insights into heterogeneous catalysis that might be applicable to chlorination reactions.

Process Optimization

Several strategies have been employed to optimize 1-chlorobutane production:

  • Temperature control: Higher temperatures increase reaction rates but also promote side reactions. The optimal temperature range appears to be 90-115°C for batch processes and 130-170°C for continuous-flow gas-phase reactions.

  • Reaction time management: Extended reaction times may lead to product decomposition. Monitoring the reaction progress and terminating at maximum yield is essential.

  • Reagent ratios: Excess HCl is typically used to drive the reaction toward completion. However, the exact ratio must be optimized to minimize waste and costs.

  • Continuous vs. batch processing: Continuous-flow processes offer better control and efficiency but require specialized equipment.

Table 3: Optimization Strategies for 1-Chlorobutane Synthesis

ChallengeStrategyBenefitsDrawbacks
Side reactionsLower temperature, optimized reaction timeHigher selectivitySlower reaction rate
Heavy metal wasteUse of ionic liquids or onium saltsEnvironmentally friendly, recyclableHigher cost, complex preparation
Yield limitationsExcess HCl, improved mixingHigher conversionWaste generation, corrosion issues
Process efficiencyContinuous-flow systemsBetter control, higher throughputCapital investment, technical complexity
Product purityMulti-step purification (washing, drying, distillation)Higher purity productProduct loss during purification

Purification Methods

Purification of 1-chlorobutane typically involves:

  • Phase separation: The organic layer containing 1-chlorobutane is separated from the aqueous phase.

  • Washing: The organic layer is washed with water, dilute base (to remove residual acid), and water again.

  • Drying: Anhydrous calcium chloride or other drying agents are used to remove residual water.

  • Distillation: Fractional distillation is employed to obtain high-purity 1-chlorobutane. The boiling point of 1-chlorobutane is approximately 78°C.

Substitution Nucleophilic Bimolecular (SN2) Mechanism and Steric Effects

The Substitution Nucleophilic Bimolecular (SN2) mechanism is a cornerstone of 1-chlorobutane’s reactivity. This concerted process involves a nucleophile attacking the electrophilic carbon bonded to the chlorine atom from the side opposite the leaving group, resulting in a single-step reaction characterized by inversion of configuration at the alpha carbon [1] [6]. The transition state adopts a trigonal bipyramidal geometry, where partial bonds form between the nucleophile, carbon, and departing leaving group [1] [3].

Steric hindrance profoundly influences the reaction rate. Primary alkyl halides like 1-chlorobutane exhibit faster SN2 reactivity compared to secondary or tertiary analogs due to reduced steric crowding around the reaction center [1] [3]. For instance, methyl halides react approximately 100 times faster than primary halides like 1-chlorobutane, while tertiary halides show negligible reactivity [1]. The steric energy (E~ST~) descriptor, which quantifies spatial crowding, confirms that linear alkyl chains minimize steric clash during the backside attack [3].

Table 1: Relative SN2 Reaction Rates of Alkyl Halides

Alkyl HalideSubstitution PatternRelative Rate (k)
Methyl bromidePrimary100
1-ChlorobutanePrimary1
2-ChlorobutaneSecondary0.01
tert-Butyl chlorideTertiary<0.001

Data derived from kinetic studies [1] [5] highlight the inverse relationship between branching and SN2 reactivity. The linear structure of 1-chlorobutane allows unhindered nucleophilic approach, whereas bulky substituents in secondary or tertiary analogs destabilize the transition state through steric strain [3] [6].

Competing Reaction Pathways in Alkyl Halide Transformations

While 1-chlorobutane predominantly undergoes SN2 substitution, competing pathways may arise under specific conditions. The Substitution Nucleophilic Unimolecular (SN1) mechanism, which proceeds via a carbocation intermediate, is disfavored due to the instability of primary carbocations [2] [7]. However, polar protic solvents or elevated temperatures may marginally increase SN1 contributions, albeit with negligible yields compared to SN2 [2] [4].

Elimination (E2) reactions represent another competing pathway, particularly in the presence of strong bases. For example, hydroxide ions may abstract a beta-hydrogen from 1-chlorobutane, forming 1-butene and HCl. This pathway becomes significant under high-temperature conditions or when steric hindrance impedes SN2 substitution [4] [7].

Table 2: Dominant Reaction Pathways for 1-Chlorobutane

ConditionPreferred PathwayRationale
Polar aprotic solvent (e.g., acetone)SN2Stabilizes transition state; no carbocation formation [4] [6]
Polar protic solvent (e.g., ethanol)E2 (minor)Weak nucleophiles favor elimination [4] [7]
Strong base (e.g., NaOH)E2Base abstracts beta-hydrogen [4] [5]

Leaving group ability also impacts reactivity. Bromine’s superior leaving group capacity compared to chlorine explains why 1-bromobutane reacts faster than 1-chlorobutane in SN2 substitutions [5] [6]. Nonetheless, chlorine’s moderate electronegativity and bond strength still permit measurable reactivity in 1-chlorobutane [4].

Organometallic Reactions: Formation of n-Butyllithium

1-Chlorobutane participates in organometallic synthesis, notably in the preparation of n-butyllithium. This reaction involves the treatment of 1-chlorobutane with lithium metal in anhydrous ether:

$$
\text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{Cl} + 2 \text{Li} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{Li} + \text{LiCl}
$$

The mechanism proceeds through single-electron transfers, where lithium reduces the carbon-chlorine bond, generating a radical intermediate that subsequently abstracts another electron to form the organolithium compound [6]. The primary structure of 1-chlorobutane facilitates this reaction by minimizing steric hindrance during lithium’s approach.

n-Butyllithium, a strong nucleophile and base, finds extensive use in synthetic chemistry for carbon-carbon bond formation, such as in Grignard-type reactions or polymer initiations. Its linear alkyl chain ensures predictable reactivity, contrasting with branched organometallics that exhibit erratic behavior due to steric effects [6].

Physical Description

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20 °F. Boiling point 77-78 °C (173 °F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQ

XLogP3

2.6

Exact Mass

92.0392780 g/mol

Monoisotopic Mass

92.0392780 g/mol

Boiling Point

173.3 °F at 760 mmHg (NTP, 1992)
78.5 °C @ 760 mm Hg
77-79 °C

Flash Point

20 °F (NTP, 1992)
15 °F (-9 °C) (Closed Cup)
-12 °C

Heavy Atom Count

5

Vapor Density

3.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.2 (air= 1)
Relative vapor density (air = 1): 3.2

Density

0.8862 at 68 °F (USCG, 1999) - Less dense than water; will float
0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C
Relative density (water = 1): 0.89 (20 °C)

LogP

2.64 (LogP)
log Kow= 2.39
2.82

Odor

Unpleasant

Odor Threshold

Odor Threshold Low: 0.93 [mmHg]
Odor Threshold High: 1.64 [mmHg]
Odor threshold from CHEMINFO
Odor low: 3.3352 mg/cu m; Odor high: 6.3293 mg/cu m

Decomposition

Dangerous; when heated to decomposition, emits highly toxic fumes of phosgene.

Melting Point

-189.6 °F (NTP, 1992)
-123.1 °C
-123 °C

UNII

ZP7R667SGD

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Therapeutic Uses

MEDICATION (VET): ANTHELMINTIC FOR TREATMENT OF ROUND- & TAPEWORMS IN DOGS ...
MEDICATION (VET): Anthelmintic

Vapor Pressure

40 mmHg at 41 °F ; 80.1 mmHg at 68 °F (NTP, 1992)
101.0 [mmHg]
80.1 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 11

Pictograms

Flammable

Flammable

Other CAS

109-69-3
25154-42-1

Associated Chemicals

Butane, 2-chloro (dl);53178-20-4
Butane, 2-chloro (l);78-86-4

Wikipedia

1-Chlorobutane
Azaspirodecanedione

Biological Half Life

0.35 Days

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

IRRADIATION OF ETHYLENE AND HYDROGEN CHLORIDE WITH COBALT 60
PREPD FROM N-BUTYL ALC BY HEATING WITH HYDROCHLORIC ACID & ANHYDROUS ZINC CHLORIDE.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Butane, 1-chloro-: ACTIVE

Analytic Laboratory Methods

The alternating current plasma detector for gas chromatography was shown to be a useful detector for selective organochlorine detection. A standard solution of n-butylchloride (NBC) was chromatographed at an oven temp of 85 °C and a calibration curve was constructed from the response data. The detection limit was determined to be 1.12 ng/sec and the correlation coefficient was 0.998.

Dates

Modify: 2023-08-15
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Malihan LB, Nisola GM, Chung WJ: Brown algae hydrolysis in 1-n-butyl-3-methylimidazolium chloride with mineral acid catalyst system. Bioresour Technol. 2012 Aug;118:545-52. doi: 10.1016/j.biortech.2012.05.091. Epub 2012 May 26. [PMID:22721878]
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Kosuge T, Yokota M, Sawanishi H: Photochemical reactions on heterocyclic compounds. I. Nitration of quinoline 1-oxide with nitrosyl chloride and n-butyl nitrite. Chem Pharm Bull (Tokyo). 1965 Dec;13(12):1480-1. [PMID:5866250]
Li Y, Li Y, Niu X, Jie L, Shang X, Guo J, Li Q: Synthesis and antitumor activity of a new mixed-ligand complex di-n-butyl-(4-chlorobenzohydroxamato)tin(IV) chloride. J Inorg Biochem. 2008 Sep;102(9):1731-5. doi: 10.1016/j.jinorgbio.2008.05.002. Epub 2008 May 13. [PMID:18573534]
Foerster EH, Mason MF: Preliminary studies on the use of n-butyl chloride as an extractant in a drug screening procedure. J Forensic Sci. 1974 Jan;19(1):155-62. [PMID:4853734]
Maroz A, Hermann R, Naumov S, Brede O: Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. J Phys Chem A. 2005 Jun 2;109(21):4690-6. [PMID:16833809]
Shibata MA, Nakanishi K, Shibata M, Masui T, Miyata Y, Ito N: Promoting effect of sodium chloride in 2-stage urinary bladder carcinogenesis in rats initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine. Urol Res. 1986;14(4):201-6. [PMID:3787885]
WELTER CJ, JOHNSON DR: Effect of combined arecoline hydrobromide and n-butyl chloride complex on parasites of dogs. J Am Vet Med Assoc. 1962 Jan 1;140:62-4. [PMID:14006079]
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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